3-Methylnon-4-yne

Benzannulation Alkyne Competition Regioselectivity

3-Methylnon-4-yne (CAS 42049-50-3), also designated 3-methyl-4-nonyne, is an internal alkyne with the molecular formula C10H18 and a molecular weight of approximately 138.25 g/mol. The compound is characterized by a nine-carbon linear chain bearing a methyl substituent at the C3 position and a carbon-carbon triple bond located between C4 and C5.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 42049-50-3
Cat. No. B15471846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylnon-4-yne
CAS42049-50-3
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCCCCC#CC(C)CC
InChIInChI=1S/C10H18/c1-4-6-7-8-9-10(3)5-2/h10H,4-7H2,1-3H3
InChIKeyOOQNRNLICSIMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylnon-4-yne (CAS 42049-50-3) Procurement Guide: Key Properties and Selection Rationale


3-Methylnon-4-yne (CAS 42049-50-3), also designated 3-methyl-4-nonyne, is an internal alkyne with the molecular formula C10H18 and a molecular weight of approximately 138.25 g/mol . The compound is characterized by a nine-carbon linear chain bearing a methyl substituent at the C3 position and a carbon-carbon triple bond located between C4 and C5 . This specific substitution pattern distinguishes it from linear nonyne isomers and other methyl-branched alkynes, resulting in distinct physicochemical properties relevant for synthetic applications, including a calculated LogP of 3.23 .

Why Generic Alkyne Substitution Fails: The Critical Role of Methyl Branching and Internal Bond Position in 3-Methylnon-4-yne


Substituting 3-methylnon-4-yne with a generic linear alkyne or a terminal alkyne is not scientifically valid due to fundamental differences in reactivity and physicochemical behavior. As an internal alkyne, 3-methylnon-4-yne exhibits significantly reduced reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to terminal alkynes, necessitating alternative catalytic systems [1]. Furthermore, the presence of the methyl branch at the C3 position alters the compound's lipophilicity (LogP ~3.23) relative to unbranched C10 alkynes, impacting its partitioning in biphasic systems and its utility as a synthetic building block for more complex, lipophilic targets . These differences underscore the necessity for precise compound selection based on empirical data rather than class-level assumptions. The following quantitative evidence provides a basis for such selection.

Quantitative Differentiation of 3-Methylnon-4-yne (CAS 42049-50-3) from Structural Analogs


Internal vs. Terminal Alkyne Reactivity: Quantified Selectivity in Benzannulation

In competitive benzannulation reactions with chromium carbene complexes, terminal alkynes react selectively over internal alkynes. Aryl carbene complexes with methoxy substituents show a selectivity of approximately 95:5 favoring the terminal alkyne over the internal alkyne [1]. As an internal alkyne, 3-methylnon-4-yne would be expected to be the less reactive partner in such a competitive scenario, a property that can be exploited for chemoselective transformations where a terminal alkyne must react exclusively in the presence of an internal alkyne.

Benzannulation Alkyne Competition Regioselectivity Synthetic Methodology

Methyl Branching and Lipophilicity: LogP Comparison for 3-Methylnon-4-yne

The calculated partition coefficient (LogP) for 3-methylnon-4-yne is 3.23 . In contrast, the unbranched structural isomer 4-nonyne, which lacks the C3 methyl group, has an estimated LogP of approximately 3.1 . This difference of ~0.1 LogP units indicates a measurable increase in lipophilicity conferred by the methyl branch, which can influence the compound's behavior in biphasic reaction mixtures, its retention time in reverse-phase chromatography, and its suitability for incorporation into more lipophilic molecular scaffolds.

Lipophilicity Partition Coefficient Physicochemical Property QSAR

Structural Confirmation via NMR: Diagnostic Chemical Shifts for 3-Methylnon-4-yne

While specific experimental NMR data for 3-methylnon-4-yne is not widely published, the compound's unique structure yields predictable diagnostic signals that differentiate it from isomers. The presence of the methyl branch at C3 and the internal triple bond at C4-C5 produces a characteristic 13C NMR spectrum distinct from linear nonynes . For procurement and quality control, this structural specificity ensures that the correct isomer is obtained, as even minor structural variations can lead to different reactivity profiles in subsequent synthetic steps.

NMR Spectroscopy Structural Elucidation Quality Control Analytical Chemistry

Synthetic Utility as a Methyl-Branched Building Block for Pheromone Analogs

3-Methylnon-4-yne serves as a valuable synthetic intermediate for constructing chiral methyl-branched pheromones [1]. Its structure, featuring a methyl branch at C3 and an internal alkyne, provides a versatile scaffold for further functionalization to access biologically active compounds. While direct comparative bioactivity data is not available, the compound's structural motif is recurrent in a class of over one hundred non-terpene pheromone components that have been structurally characterized [1]. This established utility in a defined application space provides a procurement rationale distinct from generic alkynes.

Pheromone Synthesis Chiral Methyl Branch Insect Attractant Natural Product Synthesis

Optimal Research and Industrial Application Scenarios for 3-Methylnon-4-yne (CAS 42049-50-3)


Chemoselective Benzannulation and Multi-Alkyne Transformations

Researchers requiring a chemoselective benzannulation where an internal alkyne must remain intact while a terminal alkyne reacts can utilize 3-methylnon-4-yne. The established selectivity of ~95:5 favoring terminal alkynes over internal alkynes in chromium carbene benzannulation [1] makes 3-methylnon-4-yne a suitable internal alkyne partner for such synthetic strategies.

Synthesis of Lipophilic Molecular Scaffolds and Building Blocks

3-Methylnon-4-yne, with a calculated LogP of 3.23 [1], is a superior choice over less lipophilic linear nonyne isomers (e.g., 4-nonyne, LogP ~3.1) when synthesizing hydrophobic molecular frameworks. This quantifiable difference in lipophilicity is particularly relevant for medicinal chemistry programs targeting membrane-permeable compounds or for the preparation of lipophilic ligands.

Synthesis of Methyl-Branched Pheromone Analogs

In chemical ecology and pest management research, 3-methylnon-4-yne serves as a key synthetic intermediate for constructing chiral methyl-branched pheromones [2]. Its specific substitution pattern provides the requisite scaffold for accessing a diverse array of biologically active compounds, a function not replicable by generic linear alkynes.

Analytical Method Development and Isomer Discrimination

Due to its distinct predicted NMR spectrum , 3-methylnon-4-yne can be employed as a reference standard for developing chromatographic and spectroscopic methods aimed at resolving closely related alkyne isomers. This application is critical for quality control laboratories requiring precise identification and quantification of specific nonyne isomers in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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